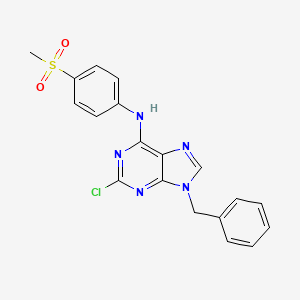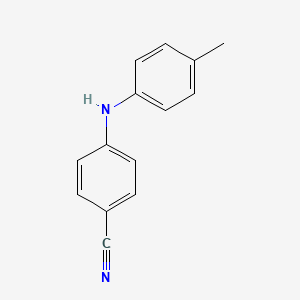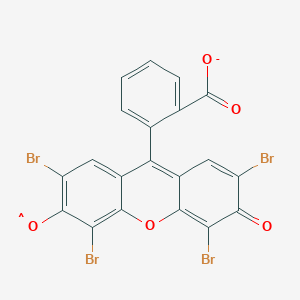
3H-Xanthen-6-yloxy, 2,4,5,7-tetrabromo-9-(2-carboxyphenyl)-3-oxo-, ion(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3H-Xanthen-6-yloxy, 2,4,5,7-tetrabromo-9-(2-carboxyphenyl)-3-oxo-, ion(1-)” is a complex organic compound that belongs to the xanthene family. Xanthenes are known for their vibrant fluorescence and are widely used in various scientific and industrial applications. This particular compound, with its multiple bromine substitutions and carboxyphenyl group, exhibits unique chemical properties that make it valuable in research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “3H-Xanthen-6-yloxy, 2,4,5,7-tetrabromo-9-(2-carboxyphenyl)-3-oxo-, ion(1-)” typically involves multi-step organic reactions. The process may start with the preparation of the xanthene core, followed by bromination and the introduction of the carboxyphenyl group. Common reagents used in these reactions include bromine, carboxylic acids, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, which is essential for its applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the bromine atoms or the carboxyphenyl group, resulting in different reduced forms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized xanthenes.
Wissenschaftliche Forschungsanwendungen
“3H-Xanthen-6-yloxy, 2,4,5,7-tetrabromo-9-(2-carboxyphenyl)-3-oxo-, ion(1-)” has several applications in scientific research:
Chemistry: Used as a fluorescent dye in various analytical techniques.
Biology: Employed in fluorescence microscopy to label and visualize biological samples.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of fluorescent materials and sensors.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, leading to fluorescence. The bromine atoms and carboxyphenyl group play crucial roles in its photophysical properties, enhancing its fluorescence intensity and stability. The pathways involved include energy transfer processes and interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorescein: Another xanthene derivative widely used as a fluorescent dye.
Rhodamine: Known for its strong fluorescence and used in various imaging applications.
Eosin: A brominated xanthene dye used in histology and cytology.
Uniqueness
“3H-Xanthen-6-yloxy, 2,4,5,7-tetrabromo-9-(2-carboxyphenyl)-3-oxo-, ion(1-)” stands out due to its multiple bromine substitutions and carboxyphenyl group, which enhance its fluorescence properties and make it suitable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C20H6Br4O5- |
|---|---|
Molekulargewicht |
645.9 g/mol |
InChI |
InChI=1S/C20H7Br4O5/c21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25/h1-6H,(H,27,28)/p-1 |
InChI-Schlüssel |
DKBUXZBOCVYZHP-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)[O])Br)Br)Br)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


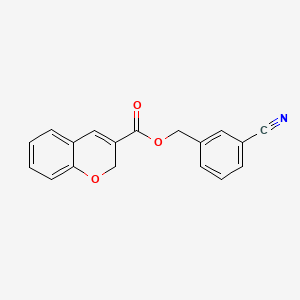
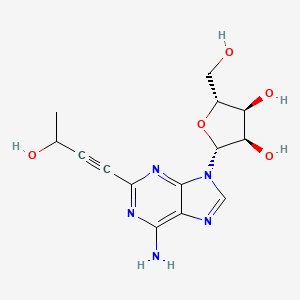

![4-Formyl-3-hydroxy-N-(2-oxo-2H-benzo[d]imidazol-5-yl)-2-naphthamide](/img/structure/B12938591.png)
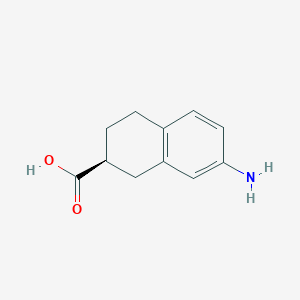

![6-[2-(Methylsulfanyl)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12938620.png)
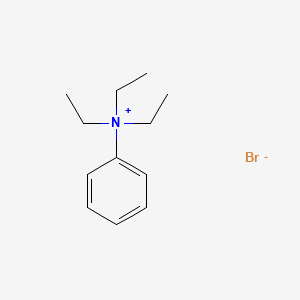
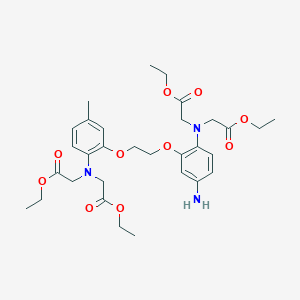
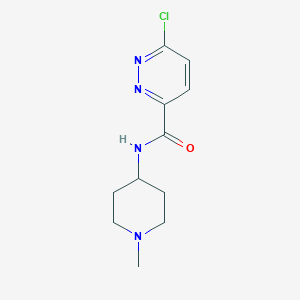
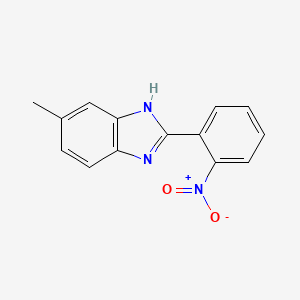
![5-(Dimethoxymethyl)-5-[2-(4-methoxyphenyl)ethyl]imidazolidine-2,4-dione](/img/structure/B12938647.png)
